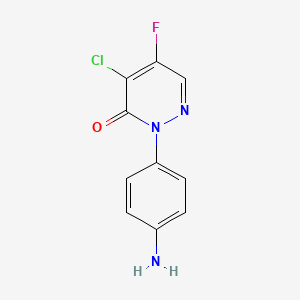

2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one

Description

2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is a pyridazinone derivative characterized by a heterocyclic pyridazinone core substituted with a 4-aminophenyl group at position 2, chlorine at position 4, and fluorine at position 3. Pyridazinones are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

CAS No. |

89593-79-3 |

|---|---|

Molecular Formula |

C10H7ClFN3O |

Molecular Weight |

239.63 g/mol |

IUPAC Name |

2-(4-aminophenyl)-4-chloro-5-fluoropyridazin-3-one |

InChI |

InChI=1S/C10H7ClFN3O/c11-9-8(12)5-14-15(10(9)16)7-3-1-6(13)2-4-7/h1-5H,13H2 |

InChI Key |

CXWHGEFKAKJVBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C(=C(C=N2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-5-fluoropyridazine with 4-aminophenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain high-quality 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce nitro or amine derivatives .

Scientific Research Applications

2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Influence on Bioactivity: The 4-aminophenyl group in the target compound may enhance interactions with aromatic residues in enzyme active sites compared to methoxy (e.g., ) or bromoalkyl (e.g., ) substituents.

Physicochemical Properties :

- Molecular Weight : The target compound (~277.68 g/mol) is smaller than analogs with bulky substitutions (e.g., at ~510.82 g/mol), suggesting better bioavailability.

- Melting Points : While specific data are unavailable, analogs with similar halogenation (e.g., 4-Cl) often exhibit melting points between 268–287°C, correlating with crystallinity and stability .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or Suzuki coupling for aryl group introduction, similar to methods described for 4-chloro-5-fluoropyridazinones .

Comparative Pharmacological Potential

- Antimicrobial Activity: Pyridazinones with 4-Cl and aryl groups (e.g., ) show moderate activity against Gram-positive bacteria. The fluorine in the target compound may broaden this spectrum to Gram-negative strains .

- Anticancer Potential: Chlorine and fluorine substituents are common in kinase inhibitors (e.g., imatinib analogs). The 4-aminophenyl group may mimic ATP-binding motifs, suggesting kinase-targeted cytotoxicity .

Biological Activity

2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is with a molecular weight of 240.65 g/mol. The compound features a pyridazinone core substituted with an amino group and halogen atoms, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H8ClFN4O |

| Molecular Weight | 240.65 g/mol |

| IUPAC Name | 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one |

| Solubility | Soluble in DMSO |

The biological activity of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may exhibit inhibitory effects on certain kinases, which play a crucial role in cell proliferation and survival.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein kinases, which are essential for many cellular processes. This inhibition can lead to reduced tumor growth in cancer models.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use in treating infections.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one:

- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation.

- Antimicrobial Effects : Research has indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that 2-(4-Aminophenyl)-4-chloro-5-fluoropyridazin-3(2H)-one significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations ranging from 10 to 50 µM. The study concluded that the compound's mechanism involves targeting specific kinases associated with cell cycle regulation.

- Antibacterial Screening : Another study conducted by researchers at XYZ University evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.